(2-Bromo-4-methyl-phenyl) propanoate
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Overview
Description
(2-Bromo-4-methyl-phenyl) propanoate is an organic compound characterized by a bromine atom attached to the second position of a phenyl ring, a methyl group at the fourth position, and a propanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methyl-phenyl) propanoate typically involves the esterification of (2-Bromo-4-methyl-phenyl) propanoic acid with an alcohol, such as methanol or ethanol, in the presence of an acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-methyl-phenyl) propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: (2-Hydroxy-4-methyl-phenyl) propanoate.
Oxidation: (2-Bromo-4-carboxy-phenyl) propanoate.
Reduction: (2-Bromo-4-methyl-phenyl) propanol.
Scientific Research Applications
(2-Bromo-4-methyl-phenyl) propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of (2-Bromo-4-methyl-phenyl) propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal function.
Comparison with Similar Compounds
Similar Compounds
(2-Bromo-4-methyl-phenyl) acetate: Similar structure but with an acetate ester group instead of a propanoate group.
(2-Bromo-4-methyl-phenyl) butanoate: Similar structure but with a butanoate ester group.
(2-Bromo-4-methyl-phenyl) methanoate: Similar structure but with a methanoate ester group.
Uniqueness
(2-Bromo-4-methyl-phenyl) propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the bromine atom enhances its electrophilicity, making it a valuable intermediate in various synthetic pathways. Additionally, the propanoate ester group provides a balance between hydrophobicity and hydrophilicity, influencing its solubility and interaction with biological targets.
Properties
IUPAC Name |
(2-bromo-4-methylphenyl) propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-10(12)13-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPRTIJMLABJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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